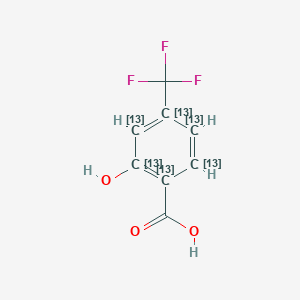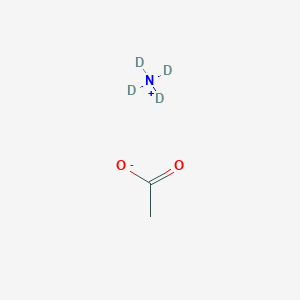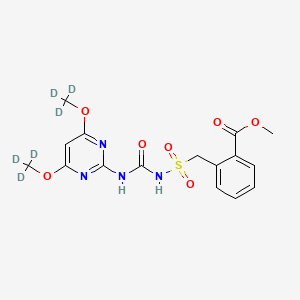
Rucaparib (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rucaparib (acetate) is a poly (ADP-ribose) polymerase (PARP) inhibitor used primarily as an anti-cancer agent. It is marketed under the brand name Rubraca and is used for the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA mutations . Rucaparib works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair, thereby causing cancer cell death and reducing tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Rucaparib involves several synthetic steps. One of the methods includes the reductive alkylation of a pyrrolo[4,3,2-de]quinoline intermediate with a benzylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium triacetoxyborohydride in an anhydrous solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of Rucaparib involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by the final coupling and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Rucaparib undergoes various chemical reactions, including:
Oxidation: Rucaparib can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Rucaparib can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Rucaparib N-oxide.
Reduction: Rucaparib amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rucaparib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PARP inhibition and DNA repair mechanisms.
Biology: Rucaparib is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Clinically, Rucaparib is used for the treatment of ovarian and prostate cancers with BRCA mutations. .
Mechanism of Action
Rucaparib exerts its effects by inhibiting the PARP enzymes, including PARP-1, PARP-2, and PARP-3. These enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting PARP, Rucaparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and ultimately causing cancer cell death through synthetic lethality. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways .
Comparison with Similar Compounds
Olaparib: Another PARP inhibitor used for the treatment of ovarian and breast cancers with BRCA mutations.
Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.
Talazoparib: A PARP inhibitor used for the treatment of breast cancer with BRCA mutations
Comparison:
Efficacy: Rucaparib, Olaparib, and Niraparib have shown similar efficacy in treating ovarian cancer.
Safety Profile: Rucaparib and Olaparib have comparable safety profiles, with common side effects including fatigue, nausea, and anemia.
Mechanism of Action: All these compounds inhibit PARP enzymes, but Rucaparib has shown unique effects in reducing the migration of some cancer and normal cells in culture.
Rucaparib (acetate) stands out due to its broad application in treating both ovarian and prostate cancers, making it a valuable compound in the field of oncology.
Properties
Molecular Formula |
C21H22FN3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
acetic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C2H4O2/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-2(3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H3,(H,3,4) |
InChI Key |
NMSYMXVEBNHEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)









